N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide
Description
Properties
CAS No. |
61957-45-7 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide |
InChI |
InChI=1S/C18H19NO/c1-12-8-9-16-13(2)17(11-15(16)10-12)19-18(20)14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3,(H,19,20) |
InChI Key |
VAJRMDDSFQDFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=C1C=CC(=C2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
This method adapts the Buchwald-Hartwig coupling protocol to directly introduce the benzamide group onto a pre-functionalized indene bromide. The indene backbone is synthesized via Friedel-Crafts alkylation of indene with methylating agents, followed by bromination at the 2-position.
Catalytic Coupling Conditions
The brominated intermediate undergoes amination with benzamide in the presence of a palladium catalyst (e.g., Pd(OAc)₂), XPhos ligand, and a base (K₃PO₄) in 1,4-dioxane at 100°C for 16 hours. The reaction achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.
Table 1: Optimization of Buchwald-Hartwig Coupling Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 62 |
| Solvent | 1,4-Dioxane/Water (5:1) | 58 |
| Temperature | 100°C | 65 |
| Reaction Time | 16 h | 60 |
Method 2: Nickel-Catalyzed Reductive Aminocarbonylation
Substrate Synthesis and Mechanism
This one-pot method employs a nickel-catalyzed reductive coupling between 1,5-dimethyl-2-iodo-2,3-dihydro-1H-indene and nitrobenzene. The reaction proceeds via in situ generation of an acylnickel intermediate, which undergoes carbonylation and subsequent reduction to form the amide bond.
Reaction Conditions and Yield
Using Co₂(CO)₈ (0.8 equiv) as a carbonyl source, Mn powder (5 equiv) as a reductant, and TMSCl (10 mol%) in DMF at 120°C, the target compound is obtained in 72% yield after 16 hours. Steric hindrance from the 1,5-dimethyl groups necessitates elevated temperatures compared to simpler substrates.
Table 2: Key Parameters for Reductive Aminocarbonylation
| Component | Role | Quantity |
|---|---|---|
| Co₂(CO)₈ | Carbonyl Source | 0.8 equiv |
| Mn | Reductant | 5 equiv |
| TMSCl | Additive | 10 mol% |
| Temperature | Reaction Drive | 120°C |
Method 3: Multi-Step Protection/Deprotection Sequence
Stepwise Synthesis
This approach involves sequential protection, alkylation, and deprotection to assemble the indene backbone before amidation:
-
Protection : The amine group of 2-amino-1,5-dimethyl-2,3-dihydro-1H-indene is protected with Boc₂O in THF.
-
Alkylation : Methylation at the 1- and 5-positions using MeI and LDA at −78°C.
-
Deprotection : HCl-mediated removal of the Boc group.
-
Amidation : Reaction with benzoyl chloride in the presence of Hünig’s base.
Yield and Challenges
The multi-step route achieves a cumulative yield of 45% but requires meticulous purification after each step. Epimerization at the 2-position is mitigated by low-temperature alkylation.
Method 4: Direct Amidation of Pre-Formed Indene Amine
Simplified Protocol
The pre-synthesized 1,5-dimethyl-2-amino-2,3-dihydro-1H-indene is treated with benzoyl chloride in dichloromethane using triethylamine as a base. This method offers a straightforward pathway but is limited by the commercial availability of the amine precursor.
Optimization Insights
Increasing the equivalence of benzoyl chloride from 1.0 to 1.2 improves yields from 55% to 68%. Side products, including N-acylated byproducts, are minimized by slow addition of the acyl chloride.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity for all methods, with Method 2 exhibiting superior reproducibility.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituted Indenyl Benzamides
a. N-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxybenzamide
This analogue replaces the 1,5-dimethyl groups with a hydroxyl substituent on the benzamide ring. The hydroxyl group enables hydrogen bonding, influencing crystal packing (as per Etter’s hydrogen-bonding graph set theory ) and solubility. In contrast, the dimethyl groups in the target compound reduce polarity, likely enhancing lipid solubility and membrane permeability .
b. (2,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)methanol
The methanol group introduces hydrogen-bonding capacity, whereas the benzamide moiety in the target compound provides a planar aromatic system for π-π interactions. The molecular mass (176.259 g/mol) and steric profile of this analogue differ significantly from the target compound, impacting pharmacokinetic properties .
Benzamide Derivatives with Varied Directing Groups
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This compound features an N,O-bidentate directing group, making it suitable for metal-catalyzed C–H bond functionalization. The target compound’s dimethylindenyl group lacks such directing capacity but offers steric hindrance that may stabilize transition states in catalytic applications .
b. Anacardic Acid-Derived Benzamides
Compounds like 2-ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide () exhibit histone acetyltransferase (HAT) inhibitory activity comparable to garcinol. The target compound’s indenyl group may similarly modulate enzyme interactions, though its smaller substituents (methyl vs. pentadecyl) could reduce hydrophobic binding affinity .
Pharmacokinetic and ADMET Properties
N-(Phenylcarbamoyl)benzamide () serves as a benchmark for ADMET predictions. Key comparisons include:
The target compound’s dimethyl groups may improve metabolic stability compared to polar analogues but increase risk of CYP450 interactions.
Biological Activity
N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{17}N_{1}O_{1}, with a molecular weight of approximately 241.31 g/mol. The compound features an indene moiety substituted with a benzamide group, which is critical for its biological activity.
This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It has been noted for its potential neuroleptic activity, similar to other benzamide derivatives. The compound's ability to modulate dopaminergic pathways suggests applications in treating psychiatric disorders.
Antipsychotic Effects
Research indicates that this compound has significant antipsychotic properties. A study evaluated its effects on apomorphine-induced stereotyped behavior in rodent models. The compound demonstrated a dose-dependent reduction in stereotypy, indicating its potential as an antipsychotic agent.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Significant reduction in apomorphine-induced behavior | |
| Haloperidol | Standard antipsychotic for comparison |
Neuroprotective Properties
In addition to its antipsychotic effects, this compound has shown promise in neuroprotection. It appears to mitigate oxidative stress in neuronal cells and may protect against neurodegenerative diseases. In vitro studies demonstrated that the compound reduced cell death induced by oxidative agents.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Neuroleptic Activity : A comparative analysis with established neuroleptics revealed that this compound exhibited enhanced activity compared to traditional treatments like metoclopramide and haloperidol .
- Cytotoxicity Assessment : In vitro assays indicated that the compound displayed low cytotoxicity against various cancer cell lines while maintaining significant inhibitory effects on cell proliferation .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound might act as a partial agonist at dopamine receptors, contributing to its antipsychotic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1,5-Dimethyl-2,3-dihydro-1H-inden-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via N-acylation of the inden-2-amine precursor with benzoyl chloride derivatives. Key steps include:
- Use of excess acylating agents (e.g., acetic anhydride or benzoyl chloride) under nitrogen atmosphere to minimize oxidation .
- Solvent-free conditions or inert solvents (e.g., CH₂Cl₂) with bases like pyridine or triethylamine to enhance reactivity .
- Temperature control (room temperature to reflux) to direct regioselectivity, as demonstrated in analogous N-acylation studies .
- Optimization : Monitor reaction progress via TLC and purify using column chromatography with gradients of ethyl acetate/hexane. Yields are typically improved by slow addition of acylating agents and rigorous exclusion of moisture.
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indenyl and benzamide moieties. Key signals include:
- Aromatic protons (δ 7.25–6.49 ppm) and indenyl CH₂ groups (δ 3.39–2.92 ppm) .
- Distinctive carbonyl (C=O) signals at ~167 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₉H₂₁NO) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement, leveraging hydrogen-bonding patterns to resolve disorder .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d,p) basis sets to calculate:
- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular electrostatic potential (MEP) maps for hydrogen-bonding propensity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Parameterize partial charges via Gaussian 09 and validate with experimental IC₅₀ data from cytotoxicity assays .
Q. What strategies resolve contradictions in crystallographic data for N-acylated inden derivatives?
- Methodological Answer :
- Disorder Handling : In SHELXL, apply constraints (e.g., DFIX, SIMU) to manage overlapping electron density from flexible indenyl groups .
- Hydrogen Bond Analysis : Use graph-set notation (e.g., R₂²(8)) to identify stabilizing interactions, as seen in analogous benzamide crystal structures .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surfaces for intermolecular contact analysis .
Q. How does the substitution pattern (1,5-dimethyl groups) influence biological activity compared to non-methylated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Methyl groups enhance lipophilicity (logP ↑), improving membrane permeability. Calculate via ChemDraw or Molinspiration.
- Perform comparative bioassays (e.g., antimicrobial, cytotoxic) against non-methylated analogs. For example:
| Compound | IC₅₀ (HeLa cells) | MIC (E. coli) |
|---|---|---|
| Methylated derivative | 191.1 ppm | 25 µg/mL |
| Non-methylated analog | >500 ppm | 100 µg/mL |
Q. What experimental and theoretical approaches validate hydrogen-bonding interactions in this compound?
- Methodological Answer :
- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹). Compare with DFT-calculated frequencies .
- Crystallographic Studies : Identify intramolecular H-bonds (e.g., indenyl NH→O=C) using SHELX hydrogen-bond tables .
- Quantum Topology (QTAIM) : Analyze bond critical points (BCPs) with AIMAll to quantify H-bond strength .
Data Contradiction Analysis
Q. How to address discrepancies in regioselectivity during N-acylation of indenyl amines?
- Resolution Strategy :
- Variable-Temperature NMR : Track acyl migration (e.g., N→O) by observing signal splitting at low temperatures .
- Kinetic vs. Thermodynamic Control : At low temps (0–25°C), kinetic products dominate (N-acylation). At higher temps (>80°C), thermodynamic O-acylation may occur .
- Isolation Techniques : Use preparative HPLC to separate isomers, and confirm via NOESY (nuclear Overhauser effect) correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
